An In-depth Technical Guide to 3-(3-Thienylmethyl)azetidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(3-Thienylmethyl)azetidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in modern drug discovery.[1] Their unique structural and physicochemical properties, such as conformational rigidity, increased sp³ character, and metabolic stability, make them attractive scaffolds for the design of novel therapeutic agents.[1] The incorporation of an azetidine moiety can lead to improved pharmacokinetic profiles and enhanced biological activity.[1][2] This guide focuses on a specific, yet promising derivative, 3-(3-Thienylmethyl)azetidine , a molecule that combines the desirable features of the azetidine ring with the well-documented pharmacological relevance of the thiophene nucleus.
While a specific CAS number for 3-(3-Thienylmethyl)azetidine is not readily found in major chemical databases, a close isomer, 3-(2-Thienylmethyl)azetidine, is registered under CAS number 937614-36-3.[3] This suggests that 3-(3-Thienylmethyl)azetidine is a novel or less-common compound, highlighting the importance of a comprehensive understanding of its synthesis and potential properties for researchers exploring new chemical space.
Physicochemical Properties and Structural Features
The exact physical properties of 3-(3-Thienylmethyl)azetidine have not been empirically determined and published. However, based on the known properties of azetidine and thiophene derivatives, we can predict its key characteristics.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₁NS | Based on the chemical structure. |
| Molecular Weight | 153.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule amine derivatives. |
| Boiling Point | Estimated to be in the range of 200-250 °C | Extrapolated from related substituted azetidines and thienyl compounds. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO) and sparingly soluble in water. | The presence of the nonpolar thienyl and methylene groups balanced by the polar azetidine nitrogen suggests this solubility profile. |
| pKa | The azetidine nitrogen is expected to have a pKa in the range of 9-10. | Similar to other N-unsubstituted azetidines, indicating it is a moderately strong base. |
Synthesis of 3-(3-Thienylmethyl)azetidine: A Proposed Synthetic Workflow
The synthesis of 3-(3-Thienylmethyl)azetidine can be approached through several established methods for the preparation of 3-substituted azetidines. A plausible and efficient synthetic route would involve the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with a 3-thienylmethyl nucleophile.
A common strategy involves the use of N-Boc protected 3-iodoazetidine as a key intermediate.[4] The following is a detailed, step-by-step methodology for a proposed synthesis:
Part 1: Synthesis of N-Boc-3-iodoazetidine
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Starting Material: Commercially available N-Boc-3-hydroxyazetidine.
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Mesylation: To a solution of N-Boc-3-hydroxyazetidine in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)azetidine.
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Iodination: Dissolve the crude mesylate in acetone and add sodium iodide (3 equivalents). Reflux the mixture for 12-16 hours.
-
Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to afford N-Boc-3-iodoazetidine.
Part 2: Synthesis of 3-(3-Thienylmethyl)azetidine
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Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Add a solution of 3-bromomethylthiophene (1.2 equivalents) in anhydrous THF dropwise to initiate the Grignard reaction.
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Coupling Reaction: To the freshly prepared 3-thienylmethylmagnesium bromide at 0 °C, add a solution of N-Boc-3-iodoazetidine (1 equivalent) in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
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Purification of Protected Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield N-Boc-3-(3-thienylmethyl)azetidine.
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Deprotection: Dissolve the purified N-Boc-3-(3-thienylmethyl)azetidine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM).
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Final Product Isolation: Stir the solution at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate to obtain the final product, 3-(3-Thienylmethyl)azetidine .
Caption: Proposed synthetic workflow for 3-(3-Thienylmethyl)azetidine.
Potential Applications in Drug Discovery
The combination of the azetidine and thiophene scaffolds suggests a rich pharmacological potential for 3-(3-Thienylmethyl)azetidine. Both parent heterocycles are present in numerous biologically active compounds and approved drugs.
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Azetidine Derivatives: These compounds have demonstrated a wide array of pharmacological activities, including roles as central nervous system (CNS) modulators, antibacterial agents, and anticancer therapeutics.[2][5] The rigid azetidine core can serve as a key pharmacophore, providing a defined orientation for substituent groups to interact with biological targets.[1]
-
Thiophene Derivatives: The thiophene ring is a bioisostere of the benzene ring and is found in a multitude of drugs with diverse therapeutic applications, including anti-inflammatory, antipsychotic, and antimicrobial agents.[6][7][8] The sulfur atom in the thiophene ring can engage in unique interactions with biological macromolecules, potentially enhancing binding affinity and selectivity.[9]
Given this background, 3-(3-Thienylmethyl)azetidine could be a valuable building block or lead compound in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The structural similarity of the azetidine ring to certain neurotransmitters suggests potential activity at CNS receptors. Tricyclic derivatives of azetidine have been explored for their antidepressant activity.[10]
-
Oncology: Both azetidine and thiophene derivatives have been investigated as anticancer agents.[11][12] The unique 3D shape imparted by the azetidine ring could be advantageous for targeting protein-protein interactions or enzyme active sites relevant to cancer progression.
-
Infectious Diseases: The antimicrobial properties of both azetidines and thiophenes are well-documented.[5][13] This hybrid molecule could exhibit novel or enhanced activity against a range of pathogens.
Safety and Handling
As a novel chemical entity, a full toxicological profile for 3-(3-Thienylmethyl)azetidine is not available. However, based on the known hazards of related compounds, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
3-(3-Thienylmethyl)azetidine represents a promising, yet underexplored, molecule at the intersection of azetidine and thiophene chemistry. Its synthesis is achievable through established methodologies, and its structural features suggest significant potential for applications in drug discovery, particularly in the areas of CNS disorders, oncology, and infectious diseases. This guide provides a foundational understanding for researchers and scientists looking to explore the synthesis and therapeutic utility of this and related novel azetidine derivatives. Further investigation into its specific biological activities is warranted to fully elucidate its potential as a valuable scaffold in medicinal chemistry.
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